molecular formula C8H8BrFO B1448032 1-(4-Bromo-3-fluorophenyl)ethan-1-ol CAS No. 1394783-32-4

1-(4-Bromo-3-fluorophenyl)ethan-1-ol

Cat. No.: B1448032
CAS No.: 1394783-32-4
M. Wt: 219.05 g/mol
InChI Key: JFJHYEIFGRXLFR-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is a member of the phenyl ethanol family, characterized by the presence of a bromine and fluorine atom on the phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromo-3-fluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. These methods ensure efficient production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, hydrogen gas with a catalyst.

    Substitution: NaN3, KCN, polar aprotic solvents.

Major Products Formed

    Oxidation: 4-bromo-3-fluorobenzaldehyde, 4-bromo-3-fluorobenzoic acid.

    Reduction: 1-(4-bromo-3-fluorophenyl)ethane.

    Substitution: 1-(4-azido-3-fluorophenyl)ethan-1-ol, 1-(4-cyano-3-fluorophenyl)ethan-1-ol.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This combination of halogens enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Biological Activity

1-(4-Bromo-3-fluorophenyl)ethan-1-ol is a halogenated aromatic alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of bromine and fluorine substituents, contribute to its reactivity and interactions with biological systems. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C8H8BrF. The presence of halogens (bromine and fluorine) on the phenyl ring significantly influences the compound's chemical properties, including its solubility, reactivity, and interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions may modulate enzyme activities, receptor binding, and signal transduction pathways. For instance:

  • Enzyme Interaction : The compound has been shown to affect enzymes involved in metabolic pathways, potentially altering their activity and leading to downstream biological effects.
  • Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing mood regulation and cognitive functions.

Biological Activity

Research into the biological activity of this compound has identified several potential therapeutic applications:

Antimicrobial Activity

Studies have demonstrated that halogenated phenyl compounds exhibit varying degrees of antimicrobial activity. Specifically, this compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus15.62Strong
Escherichia coli31.25Moderate
Pseudomonas aeruginosa62.50Moderate

These results suggest that the compound may serve as a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's structural characteristics also position it as a potential anticancer agent. Research has indicated that derivatives of halogenated phenols can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 and MCF-7 .

Case Studies

Several case studies highlight the therapeutic implications of this compound:

  • Antitumor Activity : In vitro studies demonstrated that the compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of 20 µM, indicating substantial anticancer properties .
  • Neuropharmacological Effects : Interaction studies revealed that this compound modulates serotonin receptors, suggesting potential applications in treating mood disorders.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJHYEIFGRXLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methylmagnesium bromide (3M in diethylether, 6.77 mL, 20.31 mmol) was added dropwise over ˜15 min to a solution of 4-bromo-3-fluorobenzaldehyde (3.1 g, 15.27 mmol) in THF (50 mL) under argon at a temperature of −60° C. to −50° C. The ice bath was removed and the reaction mixture was allowed to warm to room temperature and stirred ˜20 hr. The reaction mixture was slowly diluted/quenched with saturated aqueous ammonium chloride solution (20 mL) and further diluted with water (10 mL). The separated aqueous layer was extracted with ethyl acetate (2×40 mL). The combined organic layers were washed with brine (60 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure to provide crude 1-(4-bromo-3-fluorophenyl)ethanol as a pale yellow oil, which was directly used without further purification.
Quantity
6.77 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-3-fluorobenzaldehyde (5 g, 24.75 mmol) in anhydrous tetrahydrofuran (100 mL) was added methyl magnesium bromide (3 M solution in tetrahydrofuran, 8.21 mL) at −45° C. under the atmosphere of nitrogen then stirred at room temperature. After 2 hours, LC-MS showed the desired product has received. The aqueous of ammonium chloride (15 mL) was added to quench the reaction, and extracted with ethyl acetate (50 mL), combined and concentrated the organic layers. The crude product was purified by column chromatography (petroleum ether/ethyl acetate=1:1) to give 1-(4-bromo-3-fluorophenyl)ethanol (4 g, 78%). LCMS (M+H+) m/z: calcd 217.97. found 218. 1H NMR (300 MHz, CD3OD): δ 7.92-7.87 (m, 1H), 7.23-7.19 (m, 1H), 7.07-7.10 (m, 1H), 4.80 (d, J=6.3 Hz, 1H), 1.41 (t, J=2.7 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.21 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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